molecular formula C25H33NO5 B1247941 Memnobotrin A

Memnobotrin A

Cat. No. B1247941
M. Wt: 427.5 g/mol
InChI Key: ICUVEGRXTWNIKO-BOWIAGTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Memnobotrin A is a natural product found in Memnoniella echinata with data available.

Scientific Research Applications

Antiparasitic Properties

Memnobotrin A, extracted from the fungal genus Memnoniella, has shown significant antiparasitic activity. In a study by Annang et al. (2023), it was discovered that compounds related to Memnobotrin A, particularly memnobotrins C-E, demonstrated potent activity against parasites like Plasmodium falciparum and Trypanosoma cruzi. These compounds also exhibited cytotoxic activity against HepG2 tumoral liver cells, indicating their potential in antiparasitic and anticancer applications (Annang et al., 2023).

Ethnopharmacological Use

In ethnopharmacology, substances like Memnobotrin A have been traditionally used in various cultures for treating diseases. Nanyingi et al. (2008) documented the use of medicinal plants in Samburu District, Kenya, highlighting the role of natural compounds in traditional medicine. Although Memnobotrin A is not specifically mentioned, this study underscores the importance of such natural compounds in ethnobotanical pharmacopoeia (Nanyingi et al., 2008).

BioMEMS Technology

Research in Bio-Microelectromechanical Systems (BioMEMS), as described by Grayson et al. (2004), involves integrating biological components with MEMS devices. This technology has applications in areas like drug delivery, where compounds like Memnobotrin A could potentially be administered in novel, more efficient ways (Grayson et al., 2004).

properties

Product Name

Memnobotrin A

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

[(1S,13R,14S,17S,19R)-10-hydroxy-1,14,18,18-tetramethyl-7-oxo-2-oxa-6-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3,8,10-trien-17-yl] acetate

InChI

InChI=1S/C25H33NO5/c1-13(27)30-20-7-8-24(4)18(23(20,2)3)6-9-25(5)19(24)11-15-17(28)10-14-16(21(15)31-25)12-26-22(14)29/h10,18-20,28H,6-9,11-12H2,1-5H3,(H,26,29)/t18-,19+,20-,24-,25-/m0/s1

InChI Key

ICUVEGRXTWNIKO-BOWIAGTOSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@]3([C@@H]2CC4=C(C=C5C(=C4O3)CNC5=O)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(C=C5C(=C4O3)CNC5=O)O)C)C

synonyms

memnobotrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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